molecular formula C5H8O3 B3264329 [S,(+)]-3-Hydroxy-4-pentenoic acid CAS No. 38996-05-3

[S,(+)]-3-Hydroxy-4-pentenoic acid

Cat. No. B3264329
CAS RN: 38996-05-3
M. Wt: 116.11 g/mol
InChI Key: AINRQBNLOBQURT-SCSAIBSYSA-N
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Description

[S,(+)]-3-Hydroxy-4-pentenoic acid, also known as HPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. HPA is a chiral molecule that exists in two enantiomeric forms, with the S-(+)-enantiomer being the most studied.

Mechanism of Action

The mechanism of action of [S,(+)]-3-Hydroxy-4-pentenoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in regulating lipid metabolism and inflammation. This compound has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of adipocytes (fat cells), and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce the levels of triglycerides and cholesterol in the blood, improve insulin sensitivity, and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

[S,(+)]-3-Hydroxy-4-pentenoic acid has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, this compound also has some limitations, such as its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research and application of [S,(+)]-3-Hydroxy-4-pentenoic acid. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer and obesity. Another area of interest is the use of this compound as a biofertilizer for sustainable agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. The synthesis of this compound can be achieved through various methods, and it has been extensively studied for its potential applications in medicine, agriculture, and industry. This compound has been shown to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research and application of this compound, and further studies are needed to fully understand its potential.

Scientific Research Applications

[S,(+)]-3-Hydroxy-4-pentenoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-obesity properties. This compound has also been studied for its potential use as a biomarker for various diseases such as diabetes and cancer. In agriculture, this compound has been shown to exhibit plant growth-promoting properties and can be used as a biofertilizer. In industry, this compound can be used as a building block for the synthesis of various chemicals such as polymers, resins, and pharmaceuticals.

properties

IUPAC Name

(3S)-3-hydroxypent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINRQBNLOBQURT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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